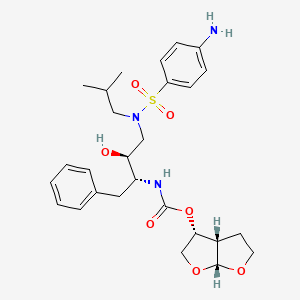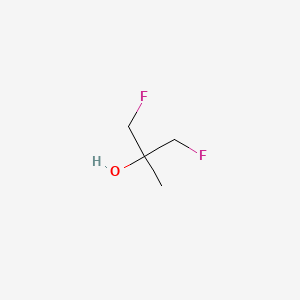
1,3-Difluoro-2-methylpropan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoro-2-methylpropan-2-OL is an organic compound with the molecular formula C4H8FO2 It is a fluorinated alcohol, characterized by the presence of two fluorine atoms and a hydroxyl group attached to a methylpropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Difluoro-2-methylpropan-2-OL can be synthesized through several methods. One common approach involves the fluorination of 2-methylpropan-2-OL using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure high purity and yield, often requiring purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-methylpropan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into different fluorinated alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols.
Scientific Research Applications
1,3-Difluoro-2-methylpropan-2-OL has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: It is investigated for its potential use in developing pharmaceuticals, especially those requiring fluorinated moieties for enhanced bioactivity.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism by which 1,3-Difluoro-2-methylpropan-2-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. The hydroxyl group can participate in hydrogen bonding, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with six fluorine atoms, used as a solvent and in the synthesis of fluoroalkoxides.
tert-Butyl alcohol: A non-fluorinated analog with similar structural features but different chemical properties.
Isobutanol: A structurally related alcohol with different reactivity and applications.
Uniqueness
1,3-Difluoro-2-methylpropan-2-OL is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms enhances its stability and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1,3-difluoro-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F2O/c1-4(7,2-5)3-6/h7H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZWMUKQYSFOOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CF)(CF)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697869 |
Source


|
| Record name | 1,3-Difluoro-2-methylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144521-63-1 |
Source


|
| Record name | 1,3-Difluoro-2-methylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
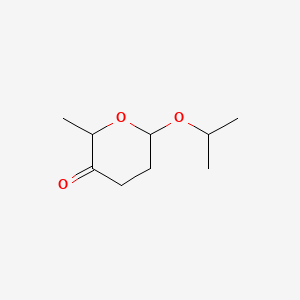
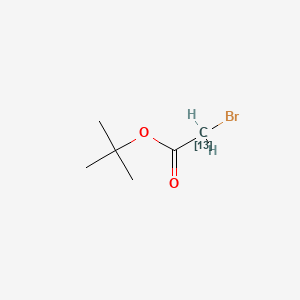

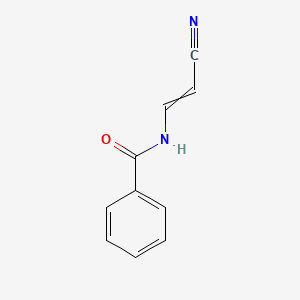
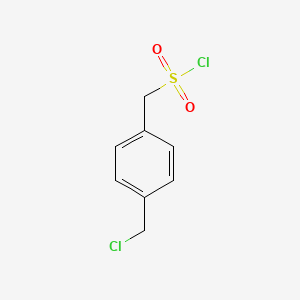

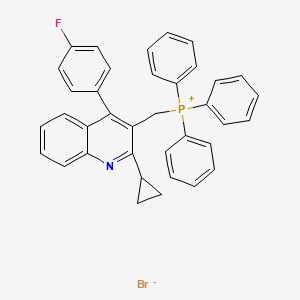
![2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride](/img/structure/B571524.png)
![5-Oxo-3,4,6,10-tetraaza-tricyclo[6.3.1.02,6]dodec-2-ene-10-carboxylic acid tert-butyl ester](/img/structure/B571525.png)
